molecular formula C8H8FNO3 B2426397 1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene CAS No. 182880-71-3

1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene

Cat. No. B2426397
CAS RN: 182880-71-3
M. Wt: 185.154
InChI Key: ZDFSGAVCCAHLHZ-UHFFFAOYSA-N
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Description

“1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene” is a derivative of benzene . It has a molecular weight of 185.15 . The IUPAC name for this compound is "2-fluoro-5-methyl-4-nitrophenyl methyl ether" .


Synthesis Analysis

The synthesis of nitro compounds like “1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene” can be achieved through various methods. One of the common methods is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Molecular Structure Analysis

The molecular structure of “1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene” can be represented by the formula C8H8FNO3 . The compound has a complex structure with a benzene ring substituted with a fluoro, methoxy, methyl, and nitro group .


Chemical Reactions Analysis

The chemical reactions involving “1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene” are likely to follow the general pattern of electrophilic substitution reactions. In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

“1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene” is a solid at room temperature . It has a melting point of 95-96 degrees Celsius . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene is synthesized from commercial precursors with high yields, as demonstrated by Sweeney, McArdle, and Aldabbagh (2018). They reported a synthesis process resulting in 90% yield and confirmed the structure using various techniques including X-ray crystallography, NMR, elemental analysis, and FT-IR. This process underscores the compound's potential for efficient and scalable production (Sweeney, McArdle, & Aldabbagh, 2018).

Reactivity and Substitution Reactions

Cima, Biggi, and Pietra (1973) investigated the reactivity of fluoronitrobenzenes, including compounds similar to 1-fluoro-4-methoxy-2-methyl-5-nitrobenzene. Their research focused on the substitution reactions of these compounds, revealing insights into the influence of different solvents and additives on reaction kinetics. These findings are relevant for understanding the chemical behavior of 1-fluoro-4-methoxy-2-methyl-5-nitrobenzene in various reaction environments (Cima, Biggi, & Pietra, 1973).

Application in Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. For instance, Xun and Qing-ping (2004) described its use in synthesizing NMDA receptor antagonists, indicating its utility in medicinal chemistry and pharmaceutical research (Xun & Qing-ping, 2004).

Investigation of Molecular Properties

Researchers like Chen and Chieh (2002) have utilized similar fluoronitrobenzene compounds to study molecular properties such as internal rotational barriers. This research is valuable for understanding the physical and chemical properties of 1-fluoro-4-methoxy-2-methyl-5-nitrobenzene, particularly in terms of its behavior under different conditions and potential applications in material science (Chen & Chieh, 2002).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

1-fluoro-4-methoxy-2-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFSGAVCCAHLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-methoxy-2-methyl-5-nitrobenzene

CAS RN

182880-71-3
Record name 4-Fluoro-5-methyl-2-nitroanisole
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